molecular formula C23H17BrN2O4 B6089811 N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B6089811
M. Wt: 465.3 g/mol
InChI Key: NRUPYZMQZWVMLU-UHFFFAOYSA-N
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Description

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a bromonaphthalene moiety, and a methoxyphenyl group

Properties

IUPAC Name

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-29-21-13-14(10-11-19(21)26-23(28)20-9-4-12-30-20)25-22(27)17-7-2-6-16-15(17)5-3-8-18(16)24/h2-13H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUPYZMQZWVMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N) to form an intermediate. This intermediate is then reacted with 5-bromonaphthalene-1-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromonaphthalene moiety, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(5-bromonaphthalene-1-carbonyl)amino]-2-methoxyphenyl]furan-2-carboxamide is unique due to the presence of both the bromonaphthalene and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in materials science applications.

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